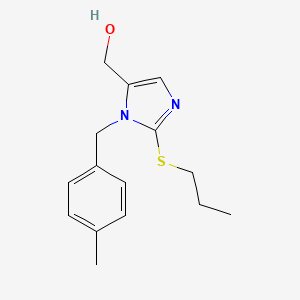
(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazole, a heterocyclic organic compound. Imidazole derivatives are widely used in medicinal chemistry and material science . The compound also contains a 4-methylbenzyl group and a propylthio group, which could potentially influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the aromatic imidazole ring and the 4-methylbenzyl group. The propylthio group could potentially introduce some steric hindrance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the imidazole ring could potentially make the compound more polar .Applications De Recherche Scientifique
Enzymatic Treatment of Pollutants
The enzymatic approach to remediation or degradation of various organic pollutants in wastewater has gained attention for its efficiency and environmental friendliness. Redox mediators have been identified to significantly enhance the degradation of recalcitrant compounds by increasing the range of substrates and the efficiency of degradation by enzymes such as laccases, lignin peroxidases, and manganese peroxidases. This approach is seen as a future cornerstone for the treatment of aromatic compounds in industrial effluents, potentially including compounds similar to "(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol" (Husain & Husain, 2007).
Decolorization and Detoxification of Dyes
The potential of oxidoreductive enzymes for the decolorization and degradation of textile and other synthetic dyes in wastewater presents an alternative to conventional treatment methods. The addition of redox mediators has been shown to improve the efficiency of these enzymatic treatments. This method could be adapted for a wide range of compounds, suggesting a possible application for the treatment of effluents containing "(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol" or its derivatives (Husain, 2006).
Polymer Membranes for Separation Processes
The application of polymer membranes in the separation of fuel additives demonstrates the importance of membrane technology in the purification of chemical compounds. Techniques such as pervaporation have been highlighted for their efficiency in separating organic mixtures, including the methanol/Methyl Tert-butyl Ether (MTBE) mixture. This indicates the potential for using similar membrane technologies in the purification or separation processes involving "(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol" (Pulyalina et al., 2020).
Antioxidant Activity Measurement
Analytical methods for determining antioxidant activity, such as the ABTS and DPPH assays, provide insights into the antioxidant potential of various compounds. These methods, which involve the transfer of a hydrogen atom or an electron from the antioxidant to a radical species, could be applied to study the antioxidant properties of "(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol" and its potential applications in food engineering, medicine, and pharmacy (Ilyasov et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-[(4-methylphenyl)methyl]-2-propylsulfanylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-3-8-19-15-16-9-14(11-18)17(15)10-13-6-4-12(2)5-7-13/h4-7,9,18H,3,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEVCYLXPJAQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(N1CC2=CC=C(C=C2)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


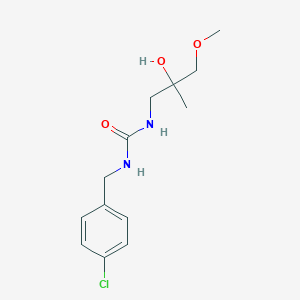
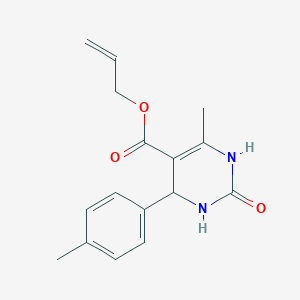
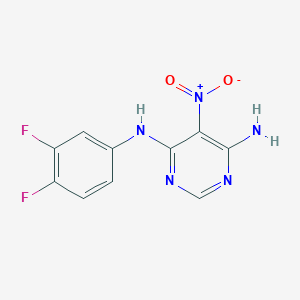
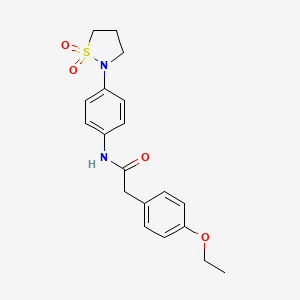
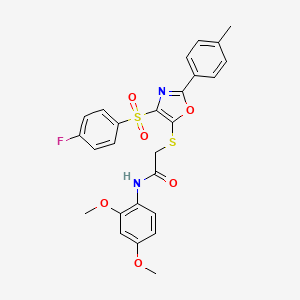
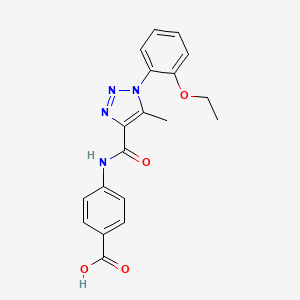
![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2438105.png)
![N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2438106.png)

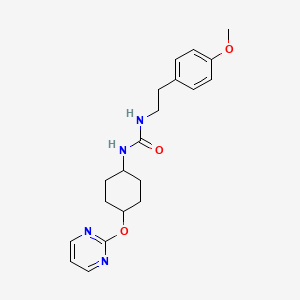
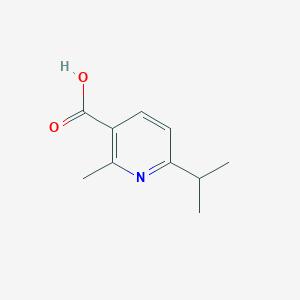
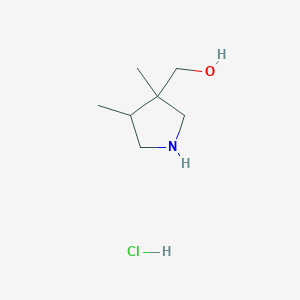
![(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2438114.png)